Ramelteon impurity 9

HPLC method validation Pharmaceutical impurity profiling Regulatory compliance

Regulatory submissions require exact impurity matching-substitution invalidates method specificity. Ramelteon Impurity 9 (methyl ester derivative, C14H16O3) is the characterized reference standard for quantifying this process-related impurity in ramelteon API. - **Use case:** HPLC/UPLC method validation (AMV), system suitability, forced degradation studies. - **Compliance:** Directly supports ANDA, ICH Q3A/Q3B, and QbD manufacturing. - **Supply:** Certified purity (>98%) with chain-of-custody documentation.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 1356395-13-5
Cat. No. B3321546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamelteon impurity 9
CAS1356395-13-5
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCC2=C1C3=C(C=C2)OCC3
InChIInChI=1S/C14H16O3/c1-16-13(15)8-10-3-2-9-4-5-12-11(14(9)10)6-7-17-12/h4-5,10H,2-3,6-8H2,1H3/t10-/m0/s1
InChIKeyVYYNJUOOCHSSIQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramelteon Impurity 9 Reference Standard


Ramelteon Impurity 9 (CAS 1356395-13-5), also known as Ramelteon Methyl Ester, is chemically defined as methyl (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetate with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol [1]. This compound is a structurally related substance (impurity) of the insomnia drug ramelteon, a selective melatonin MT1/MT2 receptor agonist [2]. As a well-characterized reference standard, Ramelteon Impurity 9 is essential for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of ramelteon [3].

Workflow Analytical method development & validation studies
Grade Reference standard for ramelteon impurity profiling
Traceability Pharmacopeial context (USP/EP feasible) for regulatory analytical studies

Ramelteon Impurity 9 Substitution Limitation


In pharmaceutical analysis, impurities are defined by their unique chemical identity—including precise stereochemistry, molecular formula, and retention behavior under specified chromatographic conditions. Ramelteon Impurity 9 is the methyl ester derivative of the ramelteon core structure (CAS 1356395-13-5, C14H16O3), whereas alternative ramelteon-related compounds possess distinct chemical compositions [1]. For example, Ramelteon Impurity 18 is N-(2-(1,8-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl)propionamide, and Ramelteon Impurity 20 (CAS 1092507-02-2) is another structurally distinct entity [2]. Regulatory guidance (ICH Q3A/Q3B) mandates that impurity reference standards must exactly match the impurity being quantified; substitution with any other compound—even another ramelteon-related substance—invalidates the analytical method's specificity and accuracy, compromising regulatory submissions and batch release decisions [3].

Identity mismatch Other ramelteon impurities (e.g., Impurity 18, 20) have distinct CAS, molecular formula, and retention; may not match target impurity behavior.
Method specificity Substitution can compromise chromatographic specificity and accuracy, requiring full revalidation under ICH Q2(R1) framework.
Regulatory expectation ICH Q3A/Q3B guidance expects impurity reference standards to exactly match the quantified impurity; non-matching standards may not meet analytical filing expectations.

Ramelteon Impurity 9 Differentiation & Selection


Chemical Identity for HPLC-UV Analysis

Ramelteon Impurity 9 is uniquely identified by its CAS registry number 1356395-13-5 and distinct chemical structure as methyl (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetate [1]. In contrast, other ramelteon impurities such as Impurity 10 (CAS 1149757-30-1), Impurity 20 (CAS 1092507-02-2), and Impurity 21 (CAS 1092507-03-3) possess different molecular formulas and stereochemical configurations, resulting in unique chromatographic retention characteristics . The compound exhibits characteristic UV absorption at 230 nm, enabling its detection and quantification using validated HPLC methods with UV detection [2].

Chemical Identity
Class-level
Target: CAS 1356395-13-5; C14H16O3 (methyl ester) vs. Impurity 10, 20, 21 – distinct CAS/formula
Supports chromatographic differentiation; distinct identity aids method specificity
Exact retention time differences not reported
HPLC method validation Pharmaceutical impurity profiling Regulatory compliance

Pharmacopeial Traceability for Regulatory Submissions

Ramelteon Impurity 9 is supplied as a reference standard with traceability to pharmacopeial standards (USP or EP) based on feasibility, a critical requirement for analytical methods used in regulatory submissions [1]. This traceability ensures that quantitative results obtained using this reference standard are directly comparable to those obtained using official pharmacopeial reference materials, fulfilling ICH Q2(R1) validation requirements for accuracy and specificity [2]. In contrast, non-traceable or uncharacterized impurity materials cannot provide this regulatory linkage, potentially requiring additional bridging studies or method revalidation [3].

Pharmacopeial Traceability
Class-level
Target: Traceable to USP/EP (feasibility-based) vs. non-traceable impurity materials
Traceability context may support regulatory analytical studies
Quantitative impact not reported; feasibility-based
Reference standard traceability ANDA submission Quality control

Stability-Indicating UPLC Method Resolution

A validated stability-indicating UPLC method has been developed that successfully resolves ramelteon from its impurities and degradation products [1]. Under the reported conditions (Waters Acquity UPLC BEH SHIELD RP18 column, gradient elution with mobile phase A/B, detection at 230 nm, 10-minute run time), ramelteon and four of its impurities were well separated [2]. The method was validated per ICH guidelines with respect to specificity, linearity, limit of detection, limit of quantification, accuracy, precision, and robustness [3]. While the method demonstrates the feasibility of impurity resolution, the specific relative retention time (RRT) or resolution factor (Rs) for Ramelteon Impurity 9 is not explicitly reported in the open literature. Degradation studies showed that ramelteon degrades significantly under acidic conditions and slightly under oxidative stress, while remaining stable under basic, hydrolytic, and photolytic conditions [4].

UPLC Method Resolution
Method context
Validated stability-indicating UPLC method (Waters BEH SHIELD RP18, gradient, 230 nm) resolves ramelteon and impurities; Impurity 9 RRT not explicitly reported
Method framework available; specific optimization may be needed for Impurity 9
RRT and resolution factor not detailed in literature
Stability-indicating method Forced degradation UPLC method validation

Purity Specification for Accurate Quantification

Ramelteon Impurity 9 is supplied with a certified purity of >98% as determined by HPLC analysis . This high purity is essential for its use as a reference standard in quantitative analytical methods, as impurity content in the reference material directly contributes to measurement uncertainty. In comparison, lower-purity reference materials (e.g., >95% as reported for Ramelteon Impurity 13 or >90% for related intermediates ) introduce greater uncertainty in calibration and quantification, potentially affecting the accuracy of impurity determinations at the ICH Q3A reporting threshold (typically 0.05% or 0.10%) [1].

Purity Specification
Specification review
Target: >98% purity (HPLC) vs. >95% (Impurity 13) and >90% (related intermediate)
Reported higher purity may reduce calibration uncertainty near ICH reporting thresholds
Supplier specification; independent verification may be considered
Reference standard purity Analytical accuracy Quality control

Ramelteon Impurity 9 Procurement & Applications


Method Development and Validation for ANDA

Ramelteon Impurity 9 is essential for developing and validating HPLC or UPLC methods intended for Abbreviated New Drug Applications (ANDA). The compound's well-defined chemical structure (methyl ester derivative of ramelteon) and traceability to pharmacopeial standards (USP or EP) [1] enable accurate impurity profiling and quantification, a regulatory requirement for demonstrating pharmaceutical equivalence. The validated stability-indicating UPLC method framework [2] provides a starting point for method development, with the compound serving as a critical system suitability marker to ensure method specificity and resolution from the ramelteon API.

QC and Batch Release Testing

In commercial manufacturing of ramelteon API and finished drug products, Ramelteon Impurity 9 is used as a reference standard for routine quality control testing [1]. The compound's certified purity (>98%) supports accurate quantification of this specific impurity at levels mandated by ICH Q3A guidelines. Its unambiguous identification by CAS registry number (1356395-13-5) [3] ensures that QC laboratories can consistently identify and quantify this impurity across different batches and manufacturing sites, facilitating batch-to-batch consistency assessment and regulatory compliance.

Forced Degradation and Stability Studies

The stability-indicating UPLC method validated for ramelteon [2] demonstrates that ramelteon degrades significantly under acidic conditions and slightly under oxidative stress, while remaining stable under basic, hydrolytic, and photolytic conditions. Ramelteon Impurity 9 serves as a reference marker in forced degradation studies to monitor potential formation pathways and to verify that analytical methods can resolve this impurity from the API and other degradation products. This application is critical for establishing drug substance and drug product shelf-life specifications.

Synthetic Route and Impurity Control

As the methyl ester derivative of the ramelteon core structure [3], Ramelteon Impurity 9 may arise as a process-related impurity during the synthesis of ramelteon API. Procurement of this compound as a characterized reference standard enables process chemists to track its formation during synthetic route optimization, establish appropriate process controls, and develop purification strategies to reduce its levels below acceptable limits. This application supports quality-by-design (QbD) approaches to pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
Method development & validation
Chemical identity & traceability context
System suitability & specificity verification
QC & batch release testing
Certified purity specification
Quantification consistency & ICH threshold review
Forced degradation & stability studies
Stability-indicating method compatibility
Resolution from API & degradants under stress
Synthetic route optimization
Process-impurity tracking identity
Purity control during synthesis & formation pathway review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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